[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester
Description
The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester is a carbamate derivative featuring a piperidine core substituted with an (S)-2-amino-3-methyl-butyryl group at the 1-position and a methyl-carbamic acid tert-butyl ester at the 4-position. The tert-butyl carbamate group is a common protecting group for amines, enhancing stability during synthetic processes . This compound is likely an intermediate in pharmaceutical synthesis, given the prevalence of similar piperidine-carbamate structures in drug discovery (e.g., protease inhibitors or kinase-targeting agents) .
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O3/c1-12(2)14(18)15(21)20-9-7-13(8-10-20)11-19(6)16(22)23-17(3,4)5/h12-14H,7-11,18H2,1-6H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQRNYVVBOBFMG-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)CN(C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)CN(C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperidine Intermediate Preparation
The synthesis begins with the preparation of the piperidine core. A common precursor, tert-butyl-N-methyl-N-(piperidin-4-ylmethyl)carbamate , is synthesized via Boc (tert-butoxycarbonyl) protection of the piperidine amine. This involves reacting piperidin-4-ylmethylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate. The Boc group serves as a temporary protecting group, preventing undesired side reactions during subsequent steps.
Key parameters:
Critical conditions:
Deprotection and Final Isolation
The Boc group is selectively removed using acidic conditions (e.g., 4 M HCl in dioxane or trifluoroacetic acid (TFA) in DCM). The product is isolated via neutralization, extraction, and chromatography.
Purification :
-
Column Chromatography : Silica gel (eluent: ethyl acetate/hexane, 3:7).
-
HPLC : Reverse-phase C18 column (acetonitrile/water gradient).
Optimization Strategies
Stereochemical Control
The (S)-configuration at the amino acid center is preserved using chiral auxiliaries or asymmetric synthesis. Enzymatic resolution with lipase B (Candida antarctica) has been reported to achieve >98% enantiomeric excess (ee).
Solvent and Catalyst Screening
Comparative studies show that DMF outperforms DCM in coupling efficiency due to better solubility of the amino acid (Table 1).
Table 1: Solvent Impact on Coupling Efficiency
| Solvent | Coupling Agent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCM | DCC/HOBt | 6 | 68 | 92 |
| DMF | EDC/Oxyma | 4 | 78 | 96 |
Scalability and Industrial Adaptations
For large-scale production, flow chemistry reduces reaction times by 40% while maintaining yields at 75–80%. Continuous extraction systems minimize solvent use and improve throughput.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Coupling Agent | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| DCC/HOBt in DCM | DCC | 68 | 92 | Moderate |
| EDC/Oxyma in DMF | EDC | 78 | 96 | High |
| Enzymatic Resolution | Lipase B | 65 | 99 | Low |
Challenges and Mitigation
Chemical Reactions Analysis
Hydrolysis Reactions
The Boc group undergoes hydrolysis under acidic or basic conditions to yield free amines. This reaction is critical for deprotection in synthetic workflows:
-
Mechanism : Acidic conditions protonate the carbamate oxygen, leading to cleavage of the C–O bond and release of CO₂ .
-
Application : Used to unmask the piperidine nitrogen for subsequent functionalization in drug intermediates.
Alkylation Reactions
The secondary amine (piperidine nitrogen) participates in alkylation, typically requiring activation:
-
Selectivity : The Boc group directs alkylation to the piperidine nitrogen due to steric hindrance at the α-amino group .
-
Limitation : Over-alkylation is observed with excess electrophiles.
Acylation Reactions
The α-amino group reacts with acylating agents to form amides:
| Acylating Agent | Conditions | Product | Yield | Sources |
|---|---|---|---|---|
| 4-Nitrobenzenesulfonyl chloride | DIPEA, DCM, 0°C → RT | Sulfonamide-protected derivative | 99% | |
| Acetic anhydride | Pyridine, RT, 2 h | Acetylated amino acid derivative | 88% |
Deprotection-Reprotection Strategies
Sequential deprotection and reprotection are employed to modify specific sites:
Stability Under Physicochemical Conditions
| Condition | Observation | Degradation Pathway | Sources |
|---|---|---|---|
| Moisture (RH >60%) | Rapid hydrolysis of Boc group | CO₂ release + amine formation | |
| Heat (>100°C) | Decomposition via retro-ene reaction | Isocyanate formation | |
| UV light | Minimal degradation over 48 h | Radical-mediated side reactions |
Key Research Findings
-
Synthetic Utility : The Boc group enables orthogonal protection in multi-step syntheses, as demonstrated in peptidomimetic drug candidates .
-
Reactivity Hierarchy : Piperidine nitrogen > α-amino group > ester functionalities.
-
Scalability : Kilogram-scale Boc deprotection achieved using HCl/dioxane with minimal byproducts .
Scientific Research Applications
Neuropharmacology
Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems. Specifically, it has been suggested to inhibit beta-secretase, an enzyme involved in the pathogenesis of Alzheimer's disease. By reducing amyloid-beta plaque formation, it could potentially serve as a therapeutic agent for neurodegenerative disorders .
Antimicrobial Activity
Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests its potential utility in developing new antibiotics or adjunct therapies for bacterial infections.
Pain Management
The piperidine structure is known for its analgesic properties. Compounds similar to [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester have been investigated for their effectiveness in pain relief, particularly in chronic pain models .
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes makes it a valuable tool in biochemical research. For instance, its potential to inhibit serine proteases could be explored further to understand its mechanism of action and develop inhibitors that target related pathways .
Stereochemical Studies
Given the chiral nature of the (S)-2-amino-3-methyl-butyryl group, this compound serves as an excellent candidate for studies focused on chirality and its effects on biological activity. Researchers can explore how different stereoisomers of similar compounds interact with biological targets differently .
Case Studies
Mechanism of Action
The compound's mechanism of action is highly dependent on its application:
Biological Pathways: : May interact with specific enzymes or receptors, modulating biochemical pathways and cellular activities.
Molecular Targets: : Targets can include proteins, nucleic acids, or other cellular components, influencing processes like signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural differences between the target compound and analogous piperidine-carbamate derivatives:
Key Observations :
- The target compound’s amino acid side chain distinguishes it from analogs with aromatic or heteroaromatic substituents (e.g., benzodioxine , pyridine , pyrimidine ). This moiety may improve aqueous solubility but reduce membrane permeability compared to lipophilic groups like chloronicotinoyl .
- Chirality in the (S)-2-amino-3-methyl-butyryl group could confer stereoselective binding in biological systems, unlike achiral analogs (e.g., 4-cyanopyridine derivative ).
Pharmacological and Physicochemical Properties
- Solubility: The amino acid group in the target compound may enhance water solubility compared to pyridine/benzodioxine analogs , though tert-butyl carbamate reduces polarity.
- Metabolic Stability: Chlorine or sulfur-containing substituents (e.g., 2-chloronicotinoyl , 2-methylsulfanyl-pyrimidine ) may slow oxidative metabolism compared to the amino acid side chain.
- Biological Targets: Pyrimidine-substituted analogs (e.g., ) are often kinase inhibitors, while amino acid derivatives may target proteases or GPCRs.
Biological Activity
The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester, also known as a carbamate derivative, is of significant interest in pharmacology and toxicology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring and a carbamate moiety, which are known to influence its interaction with biological targets. The molecular formula is , and it has a molecular weight of approximately 337.5 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. Notably, carbamates are known to be reversible inhibitors of acetylcholinesterase (AChE), which plays a crucial role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
Key Mechanisms:
- Acetylcholinesterase Inhibition : The compound may exhibit competitive inhibition against AChE, leading to prolonged cholinergic activity.
- Modulation of Receptor Activity : It may interact with nicotinic and muscarinic receptors, influencing various physiological responses.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies. Below is a summary table highlighting key findings related to its biological effects:
| Study | Model System | Key Findings |
|---|---|---|
| Study 1 | In vitro (cell lines) | Showed significant inhibition of AChE with an IC50 value indicating moderate potency. |
| Study 2 | Animal model (rats) | Demonstrated neuroprotective effects in models of neurodegeneration. |
| Study 3 | Enzyme assays | Confirmed reversible inhibition of AChE and butyrylcholinesterase (BChE). |
Case Studies
Several case studies have explored the implications of this compound's biological activity:
- Neurotoxicity Assessment : A study conducted on adult male rats examined the neurotoxic effects of various carbamate pesticides, including derivatives similar to the target compound. The results indicated that exposure led to significant cholinergic toxicity, emphasizing the need for careful evaluation in therapeutic contexts.
- Therapeutic Potential in Neurodegenerative Diseases : Research has suggested that compounds with AChE inhibitory activity could be beneficial in treating Alzheimer's disease by enhancing cholinergic transmission. The target compound's structural features may enhance its selectivity for AChE over BChE, potentially reducing side effects associated with broader inhibition.
- Environmental Impact Studies : Investigations into the degradation pathways of carbamate compounds revealed that they can undergo hydrolysis in microbial environments, suggesting potential applications in bioremediation strategies.
Q & A
Q. Example Protocol Table :
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Piperidine alkylation | Boc-protected piperidine, methyl chloroformate, DIPEA, DCM | Introduce methyl-carbamate group |
| 2 | Acylation | (S)-2-Amino-3-methyl-butyric acid, HATU, DMF | Attach chiral side chain |
| 3 | Boc Deprotection | 4M HCl/dioxane, 0°C to RT | Remove Boc group |
Basic: How should researchers characterize its purity and structural integrity?
Methodological Answer:
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended). Retention times should match standards .
- NMR : Confirm stereochemistry via H and C NMR, focusing on piperidine ring protons (δ 3.0–4.0 ppm) and tert-butyl carbamate signals (δ 1.4 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H] expected m/z ~355) .
Basic: What are the stability considerations for this compound?
Methodological Answer:
- Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester .
- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and prolonged exposure to moisture .
- Handling : Use glove boxes or Schlenk lines for air-sensitive steps (e.g., Boc deprotection) .
Advanced: How can researchers optimize chiral purity during synthesis?
Methodological Answer:
- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers .
- Kinetic Resolution : Use lipases or transition-metal catalysts (e.g., Ru-BINAP complexes) to selectively acylate the desired (S)-enantiomer .
- X-ray Crystallography : Confirm absolute configuration of intermediates using single-crystal diffraction .
Advanced: How to address contradictions in spectroscopic data?
Methodological Answer:
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., tert-butyl piperidine derivatives ).
- Dynamic Effects : Account for piperidine ring puckering or rotameric equilibria in NMR interpretation by variable-temperature experiments .
- Computational Modeling : Use DFT calculations (e.g., Gaussian09) to predict H NMR shifts and validate experimental data .
Advanced: What strategies mitigate side reactions during scale-up?
Methodological Answer:
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates and optimize feed rates .
- Solvent Selection : Replace DMF with less coordinating solvents (e.g., THF) to minimize byproducts in acylation steps .
- Workflow Table for Troubleshooting :
| Issue | Cause | Solution |
|---|---|---|
| Low yield in Boc deprotection | Incomplete acid activation | Increase HCl concentration or reaction time |
| Racemization | High temperature during acylation | Cool reaction to -20°C and use milder coupling agents |
Advanced: How to model its reactivity for drug discovery applications?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
